molecular formula C19H14ClN3O B5662691 2-(3-chlorophenyl)-N-(furan-2-ylmethyl)quinazolin-4-amine

2-(3-chlorophenyl)-N-(furan-2-ylmethyl)quinazolin-4-amine

Cat. No.: B5662691
M. Wt: 335.8 g/mol
InChI Key: HNSHKXFBJLRJSR-UHFFFAOYSA-N
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Description

2-(3-chlorophenyl)-N-(furan-2-ylmethyl)quinazolin-4-amine is a synthetic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound features a quinazoline core substituted with a 3-chlorophenyl group and a furan-2-ylmethyl group, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chlorophenyl)-N-(furan-2-ylmethyl)quinazolin-4-amine typically involves multiple steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives and formamide.

    Substitution with 3-chlorophenyl Group:

    Attachment of Furan-2-ylmethyl Group: The furan-2-ylmethyl group can be introduced via nucleophilic substitution reactions, often using furan-2-ylmethyl halides.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-chlorophenyl)-N-(furan-2-ylmethyl)quinazolin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydroquinazoline derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce dihydroquinazoline derivatives.

Scientific Research Applications

2-(3-chlorophenyl)-N-(furan-2-ylmethyl)quinazolin-4-amine has been studied for various scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent for various diseases.

    Industry: The compound may be used in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(3-chlorophenyl)-N-(furan-2-ylmethyl)quinazolin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cell growth, apoptosis, or other cellular functions.

Comparison with Similar Compounds

Similar Compounds

    2-(3-chlorophenyl)quinazolin-4-amine: Lacks the furan-2-ylmethyl group.

    N-(furan-2-ylmethyl)quinazolin-4-amine: Lacks the 3-chlorophenyl group.

    2-phenylquinazolin-4-amine: Lacks both the 3-chlorophenyl and furan-2-ylmethyl groups.

Uniqueness

2-(3-chlorophenyl)-N-(furan-2-ylmethyl)quinazolin-4-amine is unique due to the presence of both the 3-chlorophenyl and furan-2-ylmethyl groups. These substitutions may enhance its chemical stability, biological activity, and potential therapeutic applications compared to similar compounds.

Properties

IUPAC Name

2-(3-chlorophenyl)-N-(furan-2-ylmethyl)quinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN3O/c20-14-6-3-5-13(11-14)18-22-17-9-2-1-8-16(17)19(23-18)21-12-15-7-4-10-24-15/h1-11H,12H2,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNSHKXFBJLRJSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)C3=CC(=CC=C3)Cl)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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